molecular formula C10H10O3 B7806514 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride CAS No. 117-40-8

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Cat. No. B7806514
CAS RN: 117-40-8
M. Wt: 178.18 g/mol
InChI Key: JIYNFFGKZCOPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride has been a subject of various synthetic and characterization studies. For instance, researchers have explored the synthesis of asymmetrically labeled 5-norbornene-2,3-endo-dicarboxylic anhydride, which is closely related to 5-methyl-5-norbornene-2,3-dicarboxylic anhydride, and developed methods for determining the labeled carbonyl group in the compound (Scheidegger, Baldwin, & Roberts, 1967). Additionally, the synthesis and characterization of 5-norbornene-2,3-dicarboxylic acid dimethyl ester using 5-norbornene-2,3-dicarboxylic anhydride have been reported, highlighting the compound's utility in chemical synthesis (Sun Yu-an, 2007).

Polymerization and Material Science

The compound finds applications in material science, particularly in polymerization processes. It is used in the synthesis of sugar-coated homopolymers and multiblock ring-opening metathesis polymerization (ROMP) copolymers, showcasing its versatility in creating specialized polymer materials (Nomura & Schrock, 1996). Further, its derivative, 5-norbornene-2,3-dicarboxylic anhydride, has been used in ROMP to produce valuable products from dicyclopentadiene, highlighting the compound's economic and industrial significance (Yu, Lin, Sun, & Pan, 2020).

Pharmaceutical and Chemical Research

In pharmaceutical and chemical research, the compound's derivatives have been studied for their reactions with various chemicals. For instance, the reactions of fluoro(methylsulfonyloxy)iodobenzene with norbornene derivatives, including 5-methyl-5-norbornene-2,3-dicarboxylic anhydride, have been investigated, demonstrating the compound's reactivity and potential in organic synthesis (Pirkuliev, Brel, Akhmedov, & Zefirov, 2001).

Thermodynamic Studies

The compound has also been the subject of thermodynamic studies. For example, the solid-liquid equilibrium solubility and thermodynamic properties of its cis-endo isomer in various solvents were studied, providing valuable insights into its solubility and interaction with different solvents (Wan et al., 2020).

properties

IUPAC Name

8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNFFGKZCOPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171352
Record name 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

CAS RN

117-40-8
Record name 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride
Reactant of Route 2
Reactant of Route 2
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride
Reactant of Route 3
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride
Reactant of Route 4
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride
Reactant of Route 5
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride
Reactant of Route 6
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Citations

For This Compound
4
Citations
O Sannikov, E Ye, BM Pinto, P Saunders… - Journal of Laboratory …, 2020 - summit.sfu.ca
This paper introduces undergraduate students to advanced NMR techniques to help elucidate the structures of endo and exo norbornene isomers formed during the Diels-Alder …
Number of citations: 3 summit.sfu.ca
S Alam, M Nasim, LD Kandpal… - Die Angewandte …, 1999 - Wiley Online Library
A series of silatrane based imide resins having different end‐caps were prepared by reacting 1‐(3‐aminopropyl)silatrane with 5‐norbornene‐endo‐2,3‐dicarboxylic anhydride (nadic …
Number of citations: 5 onlinelibrary.wiley.com
SB Heo, J Kang, YG Youn, M Goh, NH Kim - Composites Research, 2019 - koreascience.kr
The Aluminum conductor composite core consists of fast-curing thermosetting epoxy used as reinforcements and carbon fiber and glass fiber used as matrix. In this study, we have …
Number of citations: 0 koreascience.kr
허석봉, 강준영, 윤영길, 고문주… - Composites Research (구 …, 2019 - papersearch.net
복합재료 중심인장선의 구성은 강화재로 사용되는 탄소섬유 및 유리섬유와 기지재로 사용되는 속경화 열경화성 에폭시로 되어있다. 본 연구에서는 가공송전선의 복합소재 중심인장선(ACCC)…
Number of citations: 2 papersearch.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.